Cas no 1105191-02-3 ([5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol)

[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]methanol is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 3-methoxyphenyl group at the 5-position and a hydroxymethyl group at the 3-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and agrochemicals. The hydroxymethyl group offers a reactive site for further functionalization, enabling derivatization into esters, ethers, or other modified scaffolds. The methoxyphenyl moiety may contribute to enhanced solubility and electronic properties, facilitating its use in ligand design or bioactive molecule synthesis. Its well-defined structure and stability make it suitable for controlled reactions in medicinal chemistry and material science research.
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol structure
1105191-02-3 structure
商品名:[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol
CAS番号:1105191-02-3
MF:C11H11NO3
メガワット:205.209943056107
CID:4560588
PubChem ID:33676689

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol 化学的及び物理的性質

名前と識別子

    • [5-(3-methoxyphenyl)isoxazol-3-yl]methanol
    • [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol
    • (5-(3-Methoxyphenyl)isoxazol-3-yl)methanol
    • インチ: 1S/C11H11NO3/c1-14-10-4-2-3-8(5-10)11-6-9(7-13)12-15-11/h2-6,13H,7H2,1H3
    • InChIKey: LAVUQMHQMVQVBB-UHFFFAOYSA-N
    • ほほえんだ: O1C(=CC(CO)=N1)C1C=CC=C(C=1)OC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 200
  • トポロジー分子極性表面積: 55.5
  • 疎水性パラメータ計算基準値(XlogP): 1.2

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1265320-1.0g
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol
1105191-02-3 95%
1.0g
$743.0 2023-07-09
Chemenu
CM553793-250mg
[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol
1105191-02-3 97%
250mg
$387 2023-01-08
Enamine
EN300-1265320-0.05g
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol
1105191-02-3 95%
0.05g
$174.0 2023-07-09
Life Chemicals
F2135-0534-5g
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol
1105191-02-3 92%
5g
$1731.0 2023-09-06
Chemenu
CM553793-100mg
[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol
1105191-02-3 97%
100mg
$262 2023-01-08
Enamine
EN300-1265320-0.1g
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol
1105191-02-3 95%
0.1g
$257.0 2023-07-09
Enamine
EN300-1265320-5000mg
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol
1105191-02-3 95.0%
5000mg
$2152.0 2023-10-02
A2B Chem LLC
AY08089-500mg
[5-(3-methoxyphenyl)isoxazol-3-yl]methanol
1105191-02-3 95%
500mg
$645.00 2024-04-20
Enamine
EN300-1265320-100mg
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol
1105191-02-3 95.0%
100mg
$257.0 2023-10-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1146859-250mg
[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol
1105191-02-3 97%
250mg
¥3518.00 2024-08-09

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol 関連文献

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanolに関する追加情報

Professional Introduction to [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol (CAS No. 1105191-02-3)

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1105191-02-3, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a methoxyphenyl group and an oxazole ring in its molecular structure contributes to its distinct chemical behavior and reactivity, making it a valuable candidate for further exploration.

The structure of [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol is composed of a central oxazole ring substituted with a 3-methoxyphenyl moiety at the 5-position, linked to a hydroxymethyl group at the 3-position of the oxazole ring. This arrangement imparts unique electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The oxazole ring, known for its heterocyclic stability and ability to participate in hydrogen bonding, plays a pivotal role in determining the compound's pharmacological profile.

Recent advancements in pharmaceutical research have highlighted the importance of heterocyclic compounds in drug discovery. [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol exemplifies this trend, as it combines the favorable characteristics of both the methoxyphenyl and oxazole moieties. The 3-methoxyphenyl group introduces hydrophobicity and potential aromatic interactions, while the oxazole ring provides a scaffold for further functionalization. These features make it an attractive candidate for designing novel therapeutic agents.

In the context of medicinal chemistry, the hydroxymethyl group in [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol serves as a versatile handle for chemical modifications. This functionality allows for further derivatization through various synthetic pathways, enabling the creation of analogs with enhanced pharmacological properties. The ability to modify this group opens up possibilities for exploring different biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Current research in pharmaceutical sciences is increasingly focused on identifying compounds that can modulate key biological pathways involved in diseases such as cancer and inflammation. The structural features of [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol suggest potential interactions with enzymes and receptors relevant to these pathways. For instance, the oxazole ring has been shown to interact with enzymes like kinases and phosphodiesterases, which are often implicated in disease mechanisms.

One of the most promising areas of research involving [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol is its potential application in anticancer therapy. Studies have indicated that oxazole derivatives can exhibit inhibitory effects on various cancer-related enzymes and pathways. The methoxyphenyl group, in particular, has been associated with antioxidant properties that could contribute to cancer prevention and treatment. Further investigation into this compound may reveal novel mechanisms of action that could lead to more effective anticancer drugs.

Another significant aspect of [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol is its role as a building block for more complex drug candidates. Its structural motifs can be incorporated into larger molecules designed to target specific disease pathways more effectively. The flexibility provided by the hydroxymethyl group allows chemists to attach various functional groups, creating molecules with tailored properties for optimal biological activity.

The synthesis of [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include cyclization reactions to form the oxazole ring followed by functionalization at the 5-position with the 3-methoxyphenyl group. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to explore this compound's potential on a larger scale.

Evaluation of [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol's pharmacological activity often involves both in vitro and in vivo studies. In vitro assays can provide initial insights into its interactions with biological targets such as enzymes and receptors. In vivo studies further assess its efficacy and safety profiles in animal models before moving on to human clinical trials. These studies are crucial for understanding how this compound behaves within complex biological systems and for identifying any potential side effects or toxicities.

The growing interest in natural product-inspired drug design has also influenced research on compounds like [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol. Many natural products contain heterocyclic structures similar to those found in this compound, suggesting that they may have evolved over time to interact effectively with biological targets. By studying such compounds, researchers can gain insights into how structural features contribute to biological activity and apply these findings to design new therapeutic agents.

In conclusion, [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanol (CAS No. 1105191-02-3) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for drug development targeting various diseases including cancer and inflammation. Ongoing research continues to uncover new possibilities for this compound's use in medicine, highlighting its importance as a subject of further study and exploration.

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